molecular formula C26H29BO4 B6166734 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 887259-46-3

2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6166734
CAS RN: 887259-46-3
M. Wt: 416.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DBTMB) is a highly versatile and useful chemical compound that has a wide range of applications in scientific research and laboratory experiments. DBTMB has been used in a variety of applications, including synthesis, drug discovery, and drug delivery. DBTMB has a unique structure which makes it an ideal candidate for many different types of research and experiments.

Mechanism of Action

2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly reactive compound that can be used to catalyze a variety of chemical reactions. It can act as a Lewis acid or a Brønsted acid, depending on the reaction conditions. It can also act as a reducing agent, and can be used to reduce a variety of organic compounds.
Biochemical and Physiological Effects
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The major advantages of using 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for laboratory experiments are its high reactivity and versatility. It can be used for a wide range of reactions and can be used as a catalyst for a variety of organic syntheses. Additionally, it is highly stable and can be stored for long periods of time without degrading. The major limitation of using 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is that it is a highly reactive compound and should be handled with care.

Future Directions

The potential applications of 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are vast, and there are many potential future directions for research. One potential future direction is the development of new methods for synthesizing 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Additionally, further research could be conducted to explore its potential applications in drug discovery and drug delivery. Other potential future directions could include the exploration of its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties, as well as its potential applications in the development of biodegradable plastics. Finally, further research could be conducted to explore its potential applications in the synthesis of polymers and other materials.

Synthesis Methods

2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized via a variety of methods. One of the most common methods is the reaction of 2-chlorobenzyl alcohol with 2,4,5-trimethyl-1,3,2-dioxaborolane in the presence of a base such as sodium hydroxide. The reaction produces a highly pure and stable compound that can be used for a wide range of applications.

Scientific Research Applications

2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis and as a reagent in drug discovery and drug delivery. It has also been used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and biodegradable plastics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 3,4-dihydroxybenzaldehyde with 3,4-bis(benzyloxy)benzyl bromide in the presence of a base to form a diarylmethane intermediate. This intermediate is then reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the final product.", "Starting Materials": [ "3,4-dihydroxybenzaldehyde", "3,4-bis(benzyloxy)benzyl bromide", "tetramethyl-1,3,2-dioxaborolane", "base", "palladium catalyst" ], "Reaction": [ "Step 1: 3,4-dihydroxybenzaldehyde is reacted with 3,4-bis(benzyloxy)benzyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide, to form a diarylmethane intermediate.", "Step 2: The diarylmethane intermediate is then reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, in an organic solvent, such as toluene, to form the final product, 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] }

CAS RN

887259-46-3

Product Name

2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C26H29BO4

Molecular Weight

416.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.